3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of nitriles and ketones. Its molecular formula is and it has a molecular weight of 215.25 g/mol. This compound features a cyclopropyl group, a ketone functional group, and a nitrile group, making it of interest in various fields of organic chemistry and medicinal chemistry.
Source: The compound can be synthesized from readily available precursors through several methods, which will be discussed in detail in the synthesis section.
Classification: It is classified as an organic compound, specifically a ketonitrile, due to the presence of both ketone and nitrile functional groups.
The synthesis of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile typically involves multiple steps. A common method includes:
The molecular structure of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile can be represented using various structural notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| InChI | InChI=1S/C13H13NO2/c1-16-11-6-4-9(5-7-11)12(8-14)13(15)10-2-3-10/h4-7,10,12H,2-3H2,1H3 |
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions:
The mechanism of action for 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to active sites, potentially inhibiting or modulating the activity of these targets. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
The compound is typically characterized by:
Key properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Varies |
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a valuable subject for further study and exploration.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8